![molecular formula C13H23N5O2 B1317494 tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate CAS No. 912763-11-2](/img/structure/B1317494.png)

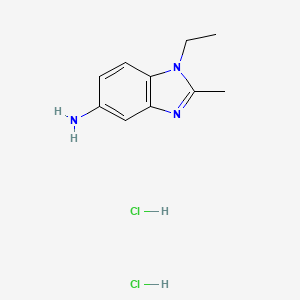

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 5-(Tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate . Another example is the synthesis of 1,2,4-triazole derivatives, which were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis

The structure of similar compounds has been established by spectroscopic data, elemental analysis, and substantiated by single-crystal X-ray crystallography . In the crystal structure, the intermolecular N–H···N hydrogen bonds link the molecules which stabilize the structure .Chemical Reactions Analysis

The compound is used as a ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . It dramatically accelerates reaction rates and suppresses cell cytotoxicity .Physical And Chemical Properties Analysis

The compound is a solid and should be stored at 2-8°C . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved information.Aplicaciones Científicas De Investigación

Click Chemistry Catalyst

This compound serves as a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC). It accelerates reaction rates and is particularly useful due to its ability to suppress cell cytotoxicity . This makes it an excellent choice for bioconjugation in chemical biology experiments.

Bioconjugation in Chemical Biology

The biocompatibility and fast kinetics of this compound are advancements from water-insoluble TBTA. It is desirable for bioconjugation applications, which involve joining two molecules together, typically using a covalent bond . This is crucial in the development of new drugs and targeted therapies.

Biocompatible Copper (I) Catalysts

As a ligand, it facilitates the use of copper (I) in live-cell imaging. The compound’s properties allow for the creation of biocompatible copper (I) catalysts that can be used for in vivo imaging of glycans, providing insights into cellular processes .

Metabolic Labeling

The compound is used in metabolic labeling of fucosylated glycoproteins in Bacteroidales species. This application is significant in microbiology and immunology, as it helps in tracking and understanding the role of glycoproteins .

Compartment-Specific pH Measurement

Its application extends to compartment-specific pH measurement inside E. coli. This is a critical aspect of understanding bacterial behavior and response to environmental changes .

Enhancing Bioorthogonal Click Reactions

The compound has been shown to increase the efficacy of bioorthogonal click reactions for bioconjugation. This comparative study is essential for advancing the field of bioconjugation and improving the efficiency of these reactions in various biological contexts .

Mecanismo De Acción

Target of Action

The primary target of this compound, also known as “4-[1,2,4]TRIAZOL-1-YLMETHYL-[1,4]DIAZEPANE-1-CARBOXYLIC ACID TERT-BUTYL ESTER”, is the copper (I) ion . This compound acts as a ligand , binding to the copper (I) ion and stabilizing it .

Mode of Action

This compound interacts with its target, the copper (I) ion, through a process known as copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) . This reaction is a type of click chemistry , which refers to a group of reactions that are fast, simple to use, easy to purify, versatile, regiospecific, and give high yields of products .

Biochemical Pathways

The compound’s interaction with the copper (I) ion accelerates the rate of the CuAAC reaction . This reaction is often used in bioconjugation , which involves the joining of two biomolecules to form a single, more complex molecule with new biological properties .

Pharmacokinetics

It is known to bewater-soluble , which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. Water solubility can enhance the compound’s bioavailability , as it can be more easily absorbed and distributed in the body .

Result of Action

The result of the compound’s action is the acceleration of the CuAAC reaction rate and suppression of cell cytotoxicity . This makes it desirable for bioconjugation in diverse chemical biology experiments .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of copper (I) ions is necessary for the compound to exert its effects . Additionally, the compound’s water solubility means that it can be influenced by the hydration levels in its environment .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-(1,2,4-triazol-1-ylmethyl)-1,4-diazepane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N5O2/c1-13(2,3)20-12(19)17-6-4-5-16(7-8-17)11-18-10-14-9-15-18/h9-10H,4-8,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFHKYBKJUQPGMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCN(CC1)CN2C=NC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20587585 |

Source

|

| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |

CAS RN |

912763-11-2 |

Source

|

| Record name | tert-Butyl 4-[(1H-1,2,4-triazol-1-yl)methyl]-1,4-diazepane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20587585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexyl-[2-(3,4-dimethoxy-phenyl)-ethyl]-amine hydrochloride](/img/structure/B1317426.png)

![Furan-2-carboxylic acid {2-[(pyridin-2-ylmethyl)-amino]-ethyl}-amide hydrobromide](/img/structure/B1317435.png)

![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)